molecular formula C25H17FN4O5 B2933048 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877657-53-9

4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Cat. No. B2933048
CAS RN: 877657-53-9
M. Wt: 472.432
InChI Key: XBIZYHVYRNCJFZ-UHFFFAOYSA-N
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Description

4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Studies often start with the synthesis and biological evaluation of compounds with complex structures, similar to the queried chemical. For example, Fookes et al. (2008) reported on the synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography, highlighting the potential of such compounds in neurodegenerative disorder imaging Fookes et al., 2008.

Antimicrobial and Analgesic Activities

Compounds derived from similar complex structures have been evaluated for their antimicrobial and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone that exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of structurally complex molecules Abu‐Hashem et al., 2020.

Anticancer Activity

Research into the anticancer potential of fluoro-substituted compounds, akin to the queried chemical, has also been conducted. Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyran compounds, which showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the promise of fluorine-containing compounds in cancer therapy Hammam et al., 2005.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-aminobenzamide with 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. The reaction is carried out in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "4-aminobenzamide", "2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: 4-aminobenzamide is dissolved in a suitable solvent and a coupling agent is added to the solution.", "Step 2: The solution is cooled to a suitable temperature and a base is added to the solution.", "Step 3: 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid is added to the solution and the reaction mixture is stirred for a suitable time period.", "Step 4: The reaction mixture is quenched with a suitable acid and the product is isolated by filtration or chromatography." ] }

CAS RN

877657-53-9

Product Name

4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Molecular Formula

C25H17FN4O5

Molecular Weight

472.432

IUPAC Name

4-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C25H17FN4O5/c26-15-7-11-17(12-8-15)30-24(33)22-21(18-3-1-2-4-19(18)35-22)29(25(30)34)13-20(31)28-16-9-5-14(6-10-16)23(27)32/h1-12H,13H2,(H2,27,32)(H,28,31)

InChI Key

XBIZYHVYRNCJFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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